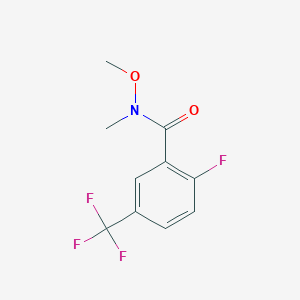
3,3'-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two phenolic groups connected by a disulfide bond, with each phenolic group substituted by two tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,6-bis(1,1-dimethylethyl)phenol with a disulfide reagent under controlled conditions. One common method is the oxidative coupling of 2,6-bis(1,1-dimethylethyl)phenol using iodine or other oxidizing agents to form the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Employed in studies involving redox reactions and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to act as an antioxidant, scavenging free radicals and protecting against oxidative stress. The phenolic groups also contribute to its antioxidant activity by donating hydrogen atoms to neutralize reactive species.
Comparaison Avec Des Composés Similaires
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-phenol]: Similar structure but with a methylene bridge instead of a disulfide bond.
Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]: Contains a thiobis(methylene) linkage instead of a direct disulfide bond.
Uniqueness: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is unique due to its disulfide bond, which imparts distinct redox properties and makes it particularly effective as an antioxidant. The presence of tert-butyl groups enhances its stability and resistance to degradation.
Propriétés
Formule moléculaire |
C28H42O2S2 |
|---|---|
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-3-[(2,4-ditert-butyl-3-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-13-15-19(21(23(17)29)27(7,8)9)31-32-20-16-14-18(26(4,5)6)24(30)22(20)28(10,11)12/h13-16,29-30H,1-12H3 |
Clé InChI |
MNKHVQXRRJQAEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C=C1)SSC2=C(C(=C(C=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
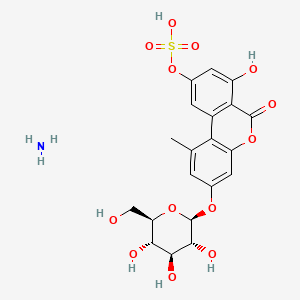
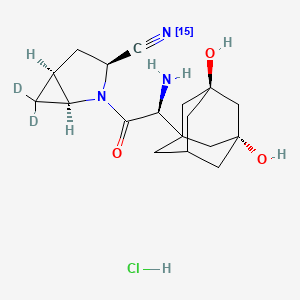
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
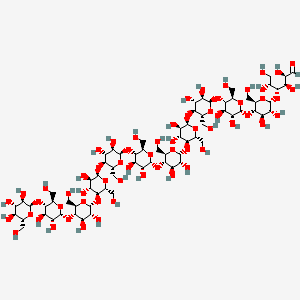
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
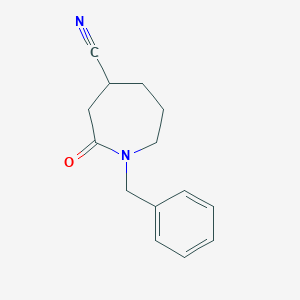
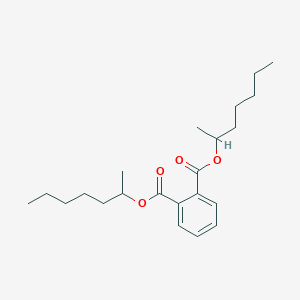
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
